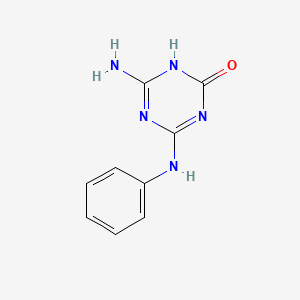

4-Amino-6-anilino-1,3,5-triazin-2-ol

Beschreibung

Significance of 1,3,5-Triazine (B166579) Scaffolds in Modern Chemical Research

The 1,3,5-triazine nucleus is a core structural component that has garnered substantial scientific interest due to its versatile chemical properties and presence in numerous biologically active compounds. wisdomlib.orgwisdomlib.org The symmetrical arrangement of nitrogen atoms in the ring influences its electronic properties, making it susceptible to nucleophilic substitution reactions, a feature that chemists have extensively exploited to create a vast library of derivatives. nih.govmdpi.com This high reactivity, coupled with the structural rigidity of the triazine core, makes it an ideal scaffold for designing molecules with specific functions, from pharmaceuticals to industrial polymers. nih.gov

The 1,3,5-triazine isomer, also known as s-triazine, is one of the oldest known classes of organic heterocyclic compounds. globalscitechocean.com A pivotal moment in the evolution of triazine chemistry was the discovery of triazine-based herbicides in 1952 by J.R. Geigy, Ltd., a Swiss chemical company. researchgate.net This discovery, which led to the commercialization of widely used herbicides like simazine, marked the beginning of large-scale industrial applications for triazine derivatives and spurred extensive research into their chemical and biological properties. researchgate.netcore.ac.uk Early research focused on derivatives of cyanuric chloride, a key precursor that allows for the sequential and controlled substitution of its three chlorine atoms. core.ac.uk This fundamental reactivity has been the cornerstone for the synthesis of countless triazine-based molecules, including resins, dyes, and pharmaceuticals.

The applications of 1,3,5-triazine derivatives are remarkably diverse, spanning medicine, agriculture, and materials science. globalscitechocean.comwisdomlib.org The inherent versatility of the triazine scaffold has established it as a pillar in the development of therapeutic agents and functional materials. researchgate.net

| Application Area | Examples of Triazine Derivatives and Uses |

| Pharmaceuticals | The triazine core is a key pharmacophore in drugs with anti-tumor, anti-viral, anti-inflammatory, antimicrobial, and antimalarial properties. wisdomlib.orgnih.govnih.gov |

| Agriculture | Triazine compounds, such as atrazine (B1667683) and simazine, have been widely used as selective herbicides for broad-spectrum weed control in crops. researchgate.netwikipedia.orgwikipedia.org |

| Materials Science | Melamine, a well-known triazine, is a precursor to commercial resins used in laminates and adhesives. wikipedia.org Other derivatives are used as reactive dyes for cellulosic materials, corrosion inhibitors, and components of highly porous polymers. wikipedia.orgmdpi.com |

| Organic Synthesis | The parent 1,3,5-triazine compound can be used as a solid, easier-to-handle equivalent of hydrogen cyanide (HCN) in certain organic reactions, such as the Gattermann reaction. wikipedia.org |

Structural Classification and Nomenclature of Substituted Triazine Derivatives

Triazines are a class of six-membered heterocyclic aromatic compounds with the molecular formula C₃H₃N₃. They exist in three structural isomers, distinguished by the relative positions of the three nitrogen atoms in the ring. nih.govwikipedia.org

| Isomer | Common Name | Description |

| 1,2,3-Triazine | Vicinal triazine (v-triazine) | Nitrogen atoms are in adjacent positions. This is the least studied isomer due to its relative instability. globalscitechocean.com |

| 1,2,4-Triazine | Asymmetrical triazine (as-triazine) | Two nitrogen atoms are adjacent, and the third is separated by a carbon atom. |

| 1,3,5-Triazine | Symmetrical triazine (s-triazine) | Nitrogen atoms are in alternating positions, resulting in a symmetrical structure. This is the most common and widely utilized isomer. nih.govglobalscitechocean.com |

The nomenclature of substituted triazines follows standard IUPAC rules. The positions on the ring are numbered, and substituents are named and located accordingly. For the compound of interest, 4-Amino-6-anilino-1,3,5-triazin-2-ol , the name indicates:

A core 1,3,5-triazine ring.

An amino group (-NH₂) at position 4.

An anilino group (a phenylamino (B1219803) group, -NHC₆H₅) at position 6.

An ol group (-OH) at position 2, indicating the presence of a hydroxyl group. This compound exists in tautomeric equilibrium with its keto form, 4-amino-6-anilino-1,3,5-triazin-2(1H)-one.

Identification of Knowledge Gaps Pertaining to this compound Research

Despite the extensive research into the broader class of 1,3,5-triazine derivatives, a review of the scientific literature reveals significant knowledge gaps specifically concerning this compound. While chemical databases provide basic molecular information, detailed experimental data is conspicuously absent.

| Property | Data for this compound | Status |

| Molecular Formula | C₉H₉N₅O | Known chemsynthesis.com |

| Molecular Weight | 203.204 g/mol | Known chemsynthesis.com |

| Melting Point | Not available | Knowledge Gap chemsynthesis.com |

| Boiling Point | Not available | Knowledge Gap chemsynthesis.com |

| Density | Not available | Knowledge Gap chemsynthesis.com |

| Synthesis Methods | Not specifically reported | Knowledge Gap |

| Spectroscopic Data | Not publicly available | Knowledge Gap |

| Biological Activity | Not specifically studied | Knowledge Gap |

The primary gap is the lack of published research detailing the synthesis, purification, and characterization of this specific molecule. Furthermore, there are no available studies on its physicochemical properties, reactivity, or potential biological activities. This absence of foundational data prevents any meaningful assessment of its potential applications.

Research Objectives and Scope for the Investigation of this compound

To address the identified knowledge gaps, a focused research program on this compound would be necessary. The principal objectives of such an investigation would be:

To Develop a Reliable Synthetic Pathway: The primary goal would be to devise and optimize a synthetic route to produce this compound in sufficient purity and yield for further study. This would likely involve a multi-step process starting from a readily available precursor like cyanuric chloride, followed by sequential nucleophilic substitutions.

To Perform Full Physicochemical and Spectroscopic Characterization: A crucial objective would be to determine the fundamental physical properties of the compound, including its melting point, solubility, and stability. Comprehensive spectroscopic analysis (including NMR, IR, and Mass Spectrometry) would be required to confirm its chemical structure and provide data for future identification.

To Conduct Preliminary Screening for Biological Activity: Given the well-documented pharmacological potential of the triazine scaffold, an initial investigation into the biological effects of this compound would be a logical step. In-vitro screening against various cell lines (e.g., cancer, microbial) could provide valuable insights into its potential as a lead compound for drug discovery.

The scope of this initial research would be confined to fundamental laboratory-scale investigation. The focus would be on establishing a baseline of chemical and biological knowledge for this specific, under-researched molecule, thereby providing a foundation for any future, more applied studies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-4-anilino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-7-12-8(14-9(15)13-7)11-6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUBUNGQAOUETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879766 | |

| Record name | SYM-TRIAZINE,2-AMINO-4-PHENYLAMINO-6-HYDROXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Anilino 1,3,5 Triazin 2 Ol

Retrosynthetic Analysis and Precursor Design for 4-Amino-6-anilino-1,3,5-triazin-2-ol

A retrosynthetic analysis of this compound logically disconnects the bonds between the triazine ring and its exocyclic substituents. The C-N bonds to the amino and anilino groups, and the C-O bond of the hydroxyl group, can be traced back to nucleophilic substitution reactions. This approach identifies the most common and industrially significant starting material for s-triazine derivatives: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.

The retrosynthetic pathway is as follows:

Disconnection of C-O bond: The hydroxyl group can be formed via hydrolysis of a C-Cl bond, suggesting a 2-amino-4-anilino-6-chloro-1,3,5-triazine intermediate.

Disconnection of C-N bonds: The amino and anilino groups can be introduced by sequential nucleophilic aromatic substitution (SNAr) reactions. This leads to a dichlorinated triazine intermediate and subsequently to cyanuric chloride.

This analysis reveals the primary synthetic precursors:

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): The foundational electrophilic scaffold.

Aniline (B41778): The nucleophile for the anilino group.

Ammonia (B1221849) (or an equivalent amino source): The nucleophile for the amino group.

A Hydroxide Source (e.g., NaOH, KOH): The nucleophile for the final hydrolysis step to introduce the hydroxyl group.

Classical and Contemporary Synthesis Routes for Triazinol Derivatives

The construction of the 1,3,5-triazine (B166579) ring and its subsequent functionalization can be achieved through various synthetic routes.

The formation of the 1,3,5-triazine ring itself can be accomplished through the cyclotrimerization of nitriles. chim.itwikipedia.org This method is a fundamental approach to symmetrically substituted triazines. wikipedia.org For instance, the cyclotrimerization of aromatic nitriles, sometimes catalyzed by yttrium salts, can produce trisubstituted triazines under solvent-free conditions. chim.it Another classical method is the Pinner triazine synthesis, which utilizes alkyl or aryl amidines and phosgene. wikipedia.org While these methods are effective for creating the core ring structure, they are less suited for the controlled, stepwise synthesis of asymmetrically substituted derivatives like this compound.

The most prevalent and versatile strategy for synthesizing asymmetrically substituted triazines relies on the nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netwikipedia.org The 1,3,5-triazine ring is an electron-deficient aromatic system, which makes it highly susceptible to attack by nucleophiles. nih.gov Halogenated triazines, such as cyanuric chloride, are particularly reactive because the chlorine atoms are good leaving groups and further activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The SNAr reaction on a triazine ring proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com The reactivity of the chlorine atoms in cyanuric chloride is exceptionally high, allowing for sequential and controlled substitutions. nih.gov

Cyanuric chloride is an inexpensive and readily available starting material for the synthesis of a vast array of 1,3,5-triazine derivatives. japsonline.com The key to its utility is the differential reactivity of its three chlorine atoms, which can be selectively replaced by various nucleophiles in a stepwise manner by carefully controlling the reaction temperature. nih.gov

The synthesis of this compound from cyanuric chloride typically involves a three-step sequential substitution:

First Substitution: Reaction of cyanuric chloride with a primary amine, such as aniline, is typically carried out at a low temperature (0–5 °C) to yield a monosubstituted dichlorotriazine. researchgate.net

Second Substitution: The resulting 2-anilino-4,6-dichloro-1,3,5-triazine is then reacted with a second nucleophile, such as ammonia. This step requires a higher temperature, often room temperature, due to the reduced electrophilicity of the triazine ring after the first substitution. chim.itnih.gov This yields 2-amino-4-anilino-6-chloro-1,3,5-triazine.

Third Substitution (Hydrolysis): The final chlorine atom is the least reactive and its substitution requires more forcing conditions, such as heating at reflux. chim.it Hydrolysis with an aqueous base (e.g., sodium hydroxide) replaces the last chlorine with a hydroxyl group, yielding the target product. researchgate.net The product, this compound, exists in tautomeric equilibrium with its lactam form, 4-amino-6-anilino-1,3,5-triazin-2(1H)-one. semanticscholar.org

This stepwise, temperature-controlled approach allows for the rational design and synthesis of diverse, unsymmetrically substituted triazines. chemrxiv.org

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters, most notably temperature and the choice of solvent.

Temperature is the most critical parameter for achieving selective substitution on the cyanuric chloride core. chim.itnih.gov The reactivity of the chlorine atoms decreases significantly after each substitution because the newly added electron-donating amino or anilino groups deactivate the ring toward further nucleophilic attack. nih.gov Consequently, a gradual increase in temperature is necessary to drive each subsequent reaction to completion.

| Substitution Step | Typical Nucleophile | Reaction Temperature | Reference |

|---|---|---|---|

| First Chlorine Replacement | Aniline | 0–5 °C | chim.itresearchgate.net |

| Second Chlorine Replacement | Ammonia | Room Temperature (~20-25 °C) | chim.itnih.gov |

| Third Chlorine Replacement | Hydroxide (Hydrolysis) | Elevated Temperature / Reflux (>65 °C) | chim.it |

The choice of solvent also significantly impacts the reaction. Solvents like acetone, tetrahydrofuran (THF), and 1,4-dioxane are commonly used. researchgate.netrsc.orgmdpi.com The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. For instance, creating a fine suspension of cyanuric chloride by dissolving it in acetone and then adding it to ice-water can enhance its reactivity and improve yields. Polar solvents can stabilize the charged Meisenheimer intermediate, potentially increasing the reaction rate. nih.gov The solubility of the final product can also be a consideration; in some cases, products have low solubility in most organic solvents except for DMSO.

Modern energy sources, such as microwave irradiation, have been employed to improve the efficiency of these syntheses, particularly for the challenging third substitution step. chim.it Microwave heating can dramatically reduce reaction times and lead to cleaner reactions with higher yields compared to conventional heating methods. chim.it

| Solvent System | Reaction Step | Observations/Purpose | Reference |

|---|---|---|---|

| Acetone/Water | First Substitution | Creates a fine suspension of cyanuric chloride to increase reactivity. | |

| Tetrahydrofuran (THF) | First/Second Substitution | Common aprotic solvent for dissolving reagents. | rsc.orgmdpi.com |

| 1,4-Dioxane/Water | Hydrolysis (Third Substitution) | Used as a solvent system for the hydrolysis of chlorotriazines. | researchgate.netmdpi.com |

| Aqueous NaOH | Hydrolysis (Third Substitution) | Acts as both solvent and nucleophile for the hydrolysis step. | mdpi.com |

Catalyst Systems for Triazine Functionalization

The functionalization of the 1,3,5-triazine ring is often facilitated by various catalyst systems that enhance reaction efficiency, selectivity, and yield. In the context of synthesizing substituted triazines, including precursors to this compound, catalysis plays a pivotal role. Phase-transfer catalysts (PTCs) are particularly effective in accelerating nucleophilic substitution reactions on cyanuric chloride, the common precursor for many triazine derivatives. mdpi.com These catalysts, such as tetrabutylammonium bromide (TBAB), work by facilitating the transfer of reagents between different phases (e.g., aqueous and organic), which promotes faster and more selective reactions. mdpi.com

Heterogeneous catalysts are also employed for their environmental benefits and ease of reuse. For instance, an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) has been reported for the cost-effective and green synthesis of triazines from primary alcohols and amidines. rsc.org This method proceeds with high atom efficiency and the catalyst is recyclable. rsc.org Furthermore, sustainable catalyst development has led to the use of well-defined metal complexes. A Zinc(II)-catalyst bearing a redox-active ligand has been utilized for synthesizing triazines through dehydrogenative alcohol functionalization reactions, showcasing a ligand-centered redox-controlled approach. researchgate.net Porous organic polymers (POPs) based on triazine structures have also been modified with metals like copper(II) to serve as effective heterogeneous catalysts in reactions such as the Henry reaction. nih.gov

Table 1: Overview of Catalyst Systems in Triazine Synthesis

| Catalyst System | Type of Reaction | Key Findings |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Nucleophilic Substitution | Accelerates substitution on cyanuric chloride, improving process efficiency, especially in green synthesis protocols. mdpi.com |

| Platinum on Alumina (Pt/Al2O3) | Dehydrogenative Coupling | Provides a reusable, cost-effective, and green pathway to triazines from alcohols and amidines with high atom efficiency. rsc.org |

| Zinc(II)-Azo-Anion Radical Complex | Dehydrogenative Coupling | Enables sustainable synthesis of triazines via ligand-centered redox events, tolerating a wide range of substrates. researchgate.net |

| Copper(II) on Triazine-based POPs | Henry Reaction | Demonstrates the use of functionalized triazine polymers as platforms for heterogeneous catalysis, achieving excellent conversion and selectivity. nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of 1,3,5-triazine derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. cem.com These approaches aim to create more efficient, economical, and environmentally benign synthetic protocols. nih.gov

Solvent-Free and Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in the green synthesis of 1,3,5-triazines, offering significant advantages over conventional heating methods. chim.it It dramatically reduces reaction times, often from several hours to mere minutes, while frequently providing higher yields and purer products. mdpi.comnih.gov For example, the parallel synthesis of a library of phenyl dihydrotriazines saw average reaction times drop from 22 hours to 35 minutes with the use of microwaves. nih.gov

Many microwave-assisted syntheses are performed under solvent-free conditions, further enhancing their green credentials by eliminating the environmental burden associated with solvent use and disposal. cem.comresearchgate.net In a typical solvent-free approach, reactants are adsorbed onto a mineral support or, in some cases, an excess of a liquid reagent can serve as the reaction medium. cem.comresearchgate.net For instance, the reaction of disubstituted triazines with 2,4-dimethoxybenzylamine has been efficiently conducted under microwave irradiation without any solvent. researchgate.net Sonochemistry, or the use of ultrasonic irradiation, provides another green alternative, enabling rapid reactions in aqueous media and minimizing the need for organic solvents. mdpi.comnih.gov One study demonstrated that a sonochemical method for synthesizing 1,3,5-triazine derivatives in water could achieve high yields (>75%) in just 5 minutes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Triazine Synthesis

| Method | Typical Reaction Time | Solvent | Yield | Key Advantage | Source |

|---|---|---|---|---|---|

| Conventional Heating | 5–6 hours | Organic (e.g., Ethanol) | ~69% | Standard, well-established | mdpi.com |

| Microwave-Assisted | 30–35 minutes | Ethanol | ~84% | Drastically reduced reaction time, higher yield | mdpi.com |

| Microwave-Assisted | 2.5 minutes | DMF | 54–87% | Extremely rapid, high efficiency | mdpi.com |

| Microwave (Solvent-Free) | 5–10 minutes | None | High | Environmentally friendly, rapid | researchgate.net |

Sustainable Catalyst Development

The development of sustainable catalysts is a cornerstone of green chemistry in triazine synthesis. The focus is on creating catalysts that are not only efficient but also reusable, non-toxic, and derived from abundant materials. The aforementioned Pt/Al2O3 nanoparticle catalyst exemplifies this, as it is easily recoverable and can be reused without significant loss of activity. rsc.org Similarly, the use of a Zinc(II) complex represents a move towards catalysts based on more earth-abundant and less toxic metals. researchgate.net These approaches, which emphasize high atom economy and the reduction of waste, are integral to developing environmentally benign reaction systems for producing complex molecules like substituted triazines. rsc.org

Derivatization Reactions and Functionalization Strategies of the this compound Core

The 1,3,5-triazine core is a versatile scaffold that can be extensively modified. The derivatization of the this compound structure can be achieved by targeting its distinct functional groups or by building the substituted ring system in a controlled, stepwise manner.

Modifications at the Amino and Hydroxy Functional Groups

The amino and hydroxy groups on the triazine ring offer sites for further chemical modification. The reactivity of these groups can be selective, allowing for targeted functionalization. For example, studies on related 4-(2-hydroxyphenyl)-1,3,5-triazin-2-amines have shown that acetylation occurs exclusively at the amino group, forming diacetylamino derivatives, while the phenolic hydroxy group remains unreacted. researchgate.net This demonstrates the potential for selective N-acylation on the 4-amino group of the target compound. The amino group can also be modified through reactions with other reagents; for instance, reaction of triazinamines with 2,5-dimethoxytetrahydrofuran has been used to introduce pyrrolyl substituents. researchgate.net Furthermore, the amino group of various amino acids has been used to displace chlorine atoms on a triazine ring, leading to the formation of novel triazine amino acid derivatives. nih.govnih.gov

Regioselective Substitution Reactions on the Triazine Ring

The synthesis of unsymmetrically substituted triazines like this compound relies heavily on regioselective substitution reactions. The most common and practical starting material for this is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comresearchgate.net The three chlorine atoms on cyanuric chloride exhibit different levels of reactivity, which can be exploited to control the sequence of substitution. mdpi.com

The substitution of the chlorine atoms is highly temperature-dependent. The first chlorine is the most reactive and can be substituted by a nucleophile at low temperatures, typically around 0 °C. nih.gov After the first substitution, the ring is deactivated, and the second chlorine atom requires a higher temperature, often room temperature, for replacement. nih.gov The final chlorine atom is the least reactive and its substitution necessitates even more vigorous conditions, such as heating to the boiling point of the solvent. nih.gov

To synthesize this compound, one could envision a stepwise process:

Reaction of cyanuric chloride with aniline at 0 °C to yield 2-anilino-4,6-dichloro-1,3,5-triazine.

Reaction of the resulting dichlorotriazine with ammonia at room temperature to substitute the second chlorine, forming 4-amino-6-anilino-2-chloro-1,3,5-triazine.

Finally, hydrolysis of the remaining chlorine atom, often with an alkali like sodium hydroxide at elevated temperatures, would yield the target this compound. semanticscholar.orgresearchgate.net This final product exists predominantly in the more stable lactam (triazin-2-one) form. semanticscholar.orgresearchgate.net

Table 3: Temperature-Controlled Regioselective Substitution of Cyanuric Chloride

| Step | Nucleophile | Reaction Temperature | Product |

|---|---|---|---|

| 1 | R¹-NH₂ | ~0 °C | 2-(R¹-amino)-4,6-dichloro-1,3,5-triazine |

| 2 | R²-NH₂ | Room Temperature | 2-(R¹-amino)-4-(R²-amino)-6-chloro-1,3,5-triazine |

| 3 | H₂O / OH⁻ | Elevated Temperature | 4-(R¹-amino)-6-(R²-amino)-1,3,5-triazin-2-ol |

Formation of Supramolecular Assemblies Involving this compound

The structure of this compound is rich in hydrogen bond donors and acceptors, making it an excellent candidate for forming complex supramolecular structures. Supramolecular polymers based on amino triazines are noted for their stability, which is governed by a network of non-covalent interactions. nih.gov

The key to its self-assembly lies in the formation of predictable hydrogen-bonding patterns known as supramolecular synthons. nih.gov The molecule possesses multiple donor sites (the N-H bonds of the amino and anilino groups, and the O-H/N-H of the ol/one tautomer) and multiple acceptor sites (the ring nitrogen atoms and the carbonyl oxygen in the keto tautomer).

These interactions can lead to the formation of various assemblies:

Dimers and Ribbons: Molecules can connect through double N-H---N hydrogen bonds, forming robust dimeric structures. researchgate.net These dimers can further propagate into one-dimensional ribbons or tapes.

Rosettes and Stacks: Triazine derivatives are known to form hydrogen-bonded rosettes, which can then stack to create one-dimensional nanowire-like architectures. nih.govresearchgate.net

Three-Dimensional Networks: The presence of multiple, directionally specific hydrogen bonds allows for the construction of extensive 3D networks. researchgate.net The interplay of N-H---N and N-H---O interactions is crucial in defining the final crystal packing. researchgate.net

The stability of these assemblies is a cooperative effect. While individual hydrogen bonds are relatively weak, their large number and specific geometry lead to highly stable and ordered structures. The planarity of the triazine ring and its attached aryl groups can also facilitate π-π stacking interactions, which further stabilize the supramolecular structure. figshare.com The formation of intramolecular hydrogen bonds can also play a role by promoting a planar molecular geometry, which in turn enhances intermolecular interactions. researchgate.netnih.gov

The table below summarizes the potential hydrogen bonding interactions that drive the self-assembly of this compound.

| Donor Group | Acceptor Group | Type of Interaction | Resulting Motif |

| Amino (N-H) | Triazine Ring (N) | Intermolecular N-H···N | Dimer, Ribbon, Sheet |

| Anilino (N-H) | Triazine Ring (N) | Intermolecular N-H···N | Dimer, Ribbon, Sheet |

| Amino (N-H) | Carbonyl (C=O) | Intermolecular N-H···O | Sheet, 3D Network |

| Anilino (N-H) | Carbonyl (C=O) | Intermolecular N-H···O | Sheet, 3D Network |

| Triazine (N-H) | Carbonyl (C=O) | Intermolecular N-H···O | Dimer |

| Hydroxyl (O-H) | Triazine Ring (N) | Intermolecular O-H···N | Chain, Network |

| Hydroxyl (O-H) | Carbonyl (C=O) | Intermolecular O-H···O | Dimer, Chain |

Table data is based on established hydrogen bonding patterns in similar triazine derivatives. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Amino 6 Anilino 1,3,5 Triazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Triazine Derivatives

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and solid states. For triazine derivatives, NMR provides critical insights into the molecular framework, substituent orientation, and dynamic processes such as tautomerism and restricted bond rotation. researchgate.net However, the NMR spectra of amino-substituted triazines can be complex due to factors like low solubility, the potential for multiple rotamers, and proton exchange phenomena. tdx.catmdpi.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. However, for an unambiguous assignment of all signals in 4-Amino-6-anilino-1,3,5-triazin-2-ol, multi-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies spin-spin couplings between protons (¹H-¹H), which is particularly useful for mapping the connectivity within the anilino phenyl ring. It allows for the assignment of adjacent protons (e.g., ortho, meta, para) based on their cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. This experiment is crucial for assigning the carbon signals of the phenyl ring by correlating them with their attached, and previously assigned, protons. tdx.cat

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the entire molecular structure. It can establish connectivity between non-protonated carbons (like the triazine ring carbons) and nearby protons. For instance, correlations would be expected between the anilino N-H proton and the carbons of the phenyl ring as well as the triazine ring carbon to which it is attached.

The table below outlines the expected NMR data and correlations for the structural elucidation of this compound.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Triazine Ring | - | ~165-170 | N-H protons to adjacent ring carbons |

| Anilino Phenyl (ortho) | ~7.5 | ~122 | Anilino N-H, meta-protons |

| Anilino Phenyl (meta) | ~7.3 | ~129 | ortho-protons, para-proton |

| Anilino Phenyl (para) | ~7.1 | ~124 | meta-protons |

| Anilino Phenyl (ipso) | - | ~138 | ortho-protons, Anilino N-H |

| Anilino N-H | Broad singlet | - | ipso-C, ortho-C, Triazine-C |

| Amino NH₂ | Broad singlet | - | Triazine-C |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Solid-State NMR (SSNMR) is an essential tool for characterizing materials that are insoluble or exist as crystalline solids, which is common for triazine derivatives. researchgate.net It provides information about the molecular structure in the solid phase, including the effects of crystal packing and hydrogen bonding. Furthermore, SSNMR can distinguish between different polymorphs or tautomers that may exist in the solid state. ipb.pt

A particularly powerful SSNMR technique for nitrogen-rich heterocycles is ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR). This method functions as an "attached nitrogen test," allowing for the unambiguous identification of carbon atoms directly bonded to nitrogen. nih.goviastate.edu Given that the triazine ring of this compound contains both carbon and nitrogen atoms, this technique can definitively confirm the assignment of the ring carbons. acs.org This is especially valuable for differentiating isomers where the position of nitrogen atoms within a heterocyclic system is ambiguous from solution-state NMR alone. nih.goviastate.edu SSNMR is also highly sensitive to the tautomeric form of the molecule, providing a clear method to determine whether the 2-hydroxy group exists in the enol (-OH) or keto (=O) form within the crystal lattice.

Mass Spectrometry (MS) Approaches for Molecular Characterization of this compound and Its Derivatives

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₉N₅O. chemsynthesis.com HRMS can confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass, thereby distinguishing it from other potential isomers or compounds with the same nominal mass. This confirmation is a critical step in the identification of newly synthesized triazine derivatives. mdpi.comnih.gov

| Parameter | Value |

| Molecular Formula | C₉H₉N₅O |

| Nominal Mass | 203 |

| Calculated Exact Mass | 203.0807 |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 204.0885 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by fragmenting a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. wikipedia.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net For triazine derivatives, fragmentation often involves characteristic losses of substituents and cleavages within the heterocyclic ring. arkat-usa.orgnih.gov

For this compound ([M+H]⁺ = m/z 204), key fragmentation pathways can be proposed based on the analysis of similar structures: arkat-usa.orgnih.gov

Loss of the anilino group: Cleavage of the C-N bond between the triazine ring and the anilino substituent.

Ring Cleavage: Fragmentation of the 1,3,5-triazine (B166579) ring itself, often initiated by the loss of small neutral molecules like HNCO or cyanamide.

Loss of Ammonia (B1221849): Elimination of the amino group as NH₃.

Extrusion/Ring-Contraction: Complex rearrangements resulting in the formation of smaller ring fragments. arkat-usa.org

Analysis of these fragmentation pathways allows for the confirmation of substituent placement on the triazine core. researchgate.netnih.gov

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment (m/z) | Structural Implication |

| 204 | Aniline (B41778) (C₆H₅NH₂) | 111 | Presence of anilino substituent |

| 204 | Ammonia (NH₃) | 187 | Presence of amino substituent |

| 204 | Isocyanic Acid (HNCO) | 161 | Fragmentation of triazin-ol ring |

| 111 | Cyanamide (CH₂N₂) | 69 | Further fragmentation of triazine core |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation and intermolecular interactions, such as hydrogen bonding.

For this compound, the key functional groups—amino (-NH₂), anilino (-NH-Ph), hydroxyl/carbonyl (-OH/C=O), and the triazine ring—give rise to characteristic vibrational bands.

N-H and O-H Stretching: The region between 3000 and 3500 cm⁻¹ is characteristic of N-H and O-H stretching vibrations. The amino and anilino groups are expected to show distinct bands in this region. acs.orgresearchgate.net Broadening of these bands can indicate the presence of hydrogen bonding.

C=O Stretching: If the molecule exists in the keto tautomeric form (triazin-2-one), a strong carbonyl (C=O) stretching band would be expected around 1650-1725 cm⁻¹. nih.gov

Aromatic and Triazine Ring Vibrations: The C=C stretching vibrations of the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The C=N and C-N stretching vibrations of the triazine ring system are also found in this fingerprint region, often between 1200 and 1600 cm⁻¹. acs.org

Triazine Ring Bending: An intense, sharp peak associated with the out-of-plane bending of the triazine ring is often observed at lower wavenumbers, typically around 800 cm⁻¹. acs.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa. These spectra are highly sensitive to the molecular environment and can be used to study conformational changes and intermolecular interactions. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H / O-H Stretch | 3200 - 3500 | Amino, Anilino, Hydroxyl |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| C=O Stretch (keto form) | 1650 - 1725 | Triazinone Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |

| Triazine C=N/C-N Stretch | 1200 - 1600 | Triazine Ring |

| C-N Stretch | 1300 - 1400 | Phenyl-Triazine Link |

| Triazine Ring Bend | ~800 | Triazine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic makeup, particularly the π-electron system of the triazine and phenyl rings.

The UV-Vis spectrum of 1,3,5-triazine derivatives is typically characterized by absorption bands corresponding to π→π* transitions. The introduction of amino and anilino groups to the s-triazine ring introduces electrons that can interact with the π-system of the ring, leading to changes in the intensity and position of the absorption bands researchgate.net. These substituents act as chromophores and auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

For this compound, the spectrum is expected to display intense absorption bands in the UV region. These absorptions arise from the π→π* electronic transitions within the aromatic 1,3,5-triazine core and the appended anilino group. Theoretical studies on similar triazine derivatives, often employing Time-Dependent Density Functional Theory (TD-DFT), correlate well with experimental results and help in assigning the observed electronic transitions nih.govmdpi.com. The molar extinction coefficient (ε) provides information on the probability of a specific electronic transition. High ε values are characteristic of allowed transitions, such as the π→π* transitions expected for this compound.

| Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, L mol-1 cm-1) | Assignment |

|---|---|---|

| ~220-240 | ~25,000 - 35,000 | π→π* transition (Triazine ring) |

| ~270-290 | ~15,000 - 20,000 | π→π* transition (Anilino substituent) |

Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution springernature.com. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For this compound, this analysis would unequivocally establish the tautomeric form (i.e., the -ol vs. -one form) in the solid state and the relative orientation of the anilino group with respect to the triazine ring.

The methodology involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the unit cell, from which the atomic positions are determined and the molecular structure is refined mdpi.com.

In addition to the intramolecular details, X-ray diffraction reveals the supramolecular architecture, including intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, the presence of amino, anilino, and hydroxyl/oxo groups makes it a prime candidate for extensive hydrogen bonding networks, which dictate the crystal packing. The analysis of crystal structures of related substituted 1,3,5-triazines often reveals such intricate networks that stabilize the solid-state structure mdpi.comresearchgate.net.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H9N5O |

| Formula Weight | 203.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.1 |

| b (Å) | ~11.2 |

| c (Å) | ~10.5 |

| β (°) | ~98.5 |

| Volume (Å3) | ~940 |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light by chiral molecules nsf.govmdpi.com. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration and conformation of chiral compounds mdpi.com.

The applicability of chiroptical spectroscopy is contingent on the molecule being chiral. The parent structure of this compound is achiral, as it possesses a plane of symmetry. In an achiral environment (such as a typical organic solvent), it would not produce an ECD or VCD signal.

However, chiroptical activity could potentially be observed under specific circumstances:

Chiral Derivatization: If the molecule were chemically modified by attachment to a chiral auxiliary, the resulting derivative would be chiral and thus ECD/VCD active.

Induced Chirality: Chirality can sometimes be induced by a chiral environment. For instance, dissolving the compound in a chiral solvent could lead to a phenomenon known as "chiral imprinting," resulting in a measurable chiroptical response nsf.gov.

Crystallization in a Chiral Space Group: While the molecule itself is achiral, it could potentially crystallize in a chiral space group (a crystal lattice that lacks inversion centers or mirror planes). In such a case, the crystalline sample would exhibit solid-state chiroptical effects.

As there is no inherent stereocenter in this compound and no studies reporting induced chirality or crystallization in a chiral space group are available, chiroptical spectroscopy is generally not applicable for its stereochemical characterization. The technique remains a critical tool for related triazine derivatives that incorporate chiral centers nih.gov.

Theoretical and Computational Chemistry Approaches for 4 Amino 6 Anilino 1,3,5 Triazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Amino-6-anilino-1,3,5-triazin-2-ol. DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying triazine derivatives.

DFT calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For substituted s-triazine derivatives, DFT calculations have been employed to predict their geometries, heats of formation, and other energetic properties. For instance, studies on s-triazine derivatives with different substituents have shown that the introduction of -NO2, -NH2, and -N3 groups significantly influences their heats of formation and densities researchgate.net.

While specific DFT studies on this compound are not widely available in the literature, research on analogous anilino-s-triazine derivatives provides valuable insights. For example, in a study of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as corrosion inhibitors, quantum chemical parameters were calculated to rationalize their efficiency nih.gov. These calculations were performed in both the gaseous phase and with a solvation model to mimic experimental conditions nih.gov. Such studies highlight the importance of the aniline (B41778) group in the electronic properties of the triazine system.

The table below presents a hypothetical set of DFT-calculated electronic properties for a generic anilino-triazine derivative, illustrating the type of data obtained from such calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: These are representative values for an anilino-triazine derivative and not specific to this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has rotatable bonds associated with the anilino and amino groups, MD simulations can reveal its preferred conformations in different environments.

MD simulations have been successfully applied to various substituted triazines to understand their dynamic behavior. For example, simulations of s-triazine-based inhibitors targeting enzymes have provided insights into their binding stability and interaction networks within the active site ekb.eg. These simulations can track the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the stability of the molecule and the flexibility of its different regions.

A study on the pH-dependent conformational dynamics of substituted triazines highlights that changes in pH can alter the protonation state of the triazine ring, which in turn affects the rotational barriers of the exocyclic amino groups tcu.edu. This is particularly relevant for this compound, as its behavior in aqueous solution will be influenced by the pH.

The following table summarizes the typical outputs of an MD simulation for a flexible organic molecule.

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radius of Gyration (Rg) | Compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule accessible to the solvent, indicating its interaction with the environment. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be determined. For complex molecules, computational NMR prediction has become an essential tool for assigning the relative configuration of diastereomers github.io. Recent advancements in computational methods, including the use of specific functionals and basis sets, have significantly improved the accuracy of these predictions github.io. For substituted triazine derivatives, calculated NMR spectra have shown very good correlations with experimental data mdpi.com.

Similarly, the vibrational frequencies in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies of the N-H bonds in the amino and anilino groups, as well as the C=O and C-N bonds in the triazine ring, can be predicted.

The table below shows a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a substituted triazine.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C (triazine ring, C=O) | 165.2 | 164.8 |

| C (triazine ring, C-NH2) | 168.0 | 167.5 |

| C (triazine ring, C-anilino) | 167.5 | 167.1 |

| C (anilino, ipso) | 140.1 | 139.8 |

| C (anilino, ortho) | 120.5 | 120.2 |

| C (anilino, meta) | 129.3 | 129.0 |

| C (anilino, para) | 123.8 | 123.5 |

Note: These are representative values and not specific to this compound.

Structure-Reactivity Relationships and Reaction Mechanism Studies using Computational Models

Computational models are instrumental in establishing structure-activity relationships (SAR) and elucidating reaction mechanisms. By systematically modifying the structure of this compound in silico and calculating relevant properties, one can understand how different substituents affect its reactivity and biological activity.

For instance, in the development of triazine-based enzyme inhibitors, computational studies have been used to understand the binding preferences of different substituents in the active site, leading to the design of more potent compounds nih.gov. Quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity, are often developed with the aid of computationally derived molecular descriptors.

Furthermore, computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying transition states and reaction intermediates. This provides a detailed understanding of the reaction mechanism at a molecular level. For triazine derivatives, computational studies can be used to investigate their synthesis, degradation pathways, and interactions with biological targets.

Solvent Effects and Solvation Models in Computational Studies of this compound

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on this compound must, therefore, account for solvent effects to provide realistic predictions.

Solvation models in computational chemistry can be broadly categorized into implicit and explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of solvent molecules in the simulation box along with the solute. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, which has multiple hydrogen bond donors and acceptors, specific interactions with protic solvents like water can be crucial.

Studies on substituted triazines have shown that the rotational energy barriers of exocyclic amino groups are affected by the solvent's dielectric constant, particularly for protonated species nih.gov. This highlights the importance of considering both the solvent and the protonation state when studying the conformational dynamics of such molecules nih.gov. The choice of solvation model can significantly impact the accuracy of the calculated properties, and a hybrid approach combining implicit and explicit solvent models can often provide a good compromise between accuracy and computational cost rsc.org.

Applications of 4 Amino 6 Anilino 1,3,5 Triazin 2 Ol and Its Derivatives in Advanced Materials and Catalysis

Role in Polymer Chemistry and Polycondensation Reactions

The trifunctional nature of amino-s-triazine derivatives makes them key monomers in the synthesis of high-performance polymers, particularly polyguanamines. These polymers are known for their thermal stability and strong intermolecular interactions via hydrogen bonding. oup.com The synthesis typically involves the polycondensation of a dichloro-s-triazine derivative with aromatic diamines. oup.comoup.comresearchgate.netresearchgate.net

Research has demonstrated the chemoselective polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine (ADCT) with various aromatic diamines like 4,4'-oxydianiline (B41483) (ODA) and 9,9-bis(4-aminophenyl)fluorene (BAFL). oup.comoup.comresearchgate.net By controlling reaction conditions, it is possible to produce either perfectly linear high-molecular-weight polymers or intentionally branched structures. oup.comoup.comresearchgate.net The reactivity of the amino group on the triazine ring can be influenced by the polymer's growing chain, allowing for the strategic design of polymer architecture. oup.com

These triazine-based polymers, often synthesized via solution polycondensation in aprotic polar solvents, exhibit high glass transition temperatures (Tg) and excellent thermal stability, with 5% weight-loss temperatures often exceeding 400°C. researchgate.net The resulting materials are typically highly transparent and possess high refractive indices. researchgate.net The ability to form strong hydrogen bonds between polymer chains contributes significantly to their robust mechanical properties. researchgate.net

Table 1: Polycondensation of Triazine Monomers with Aromatic Diamines

| Triazine Monomer | Diamine Monomer | Resulting Polymer Architecture | Key Properties | Reference(s) |

| 2-Amino-4,6-dichloro-1,3,5-triazine (ADCT) | 4,4'-(hexafluoropropane-2,2-diyl)dianiline (BisAF) | Perfectly Linear | High molecular weight (Mn ≈ 46,000) | oup.comoup.comresearchgate.net |

| 2-Amino-4,6-dichloro-1,3,5-triazine (ADCT) | 9,9-bis(4-aminophenyl)fluorene (BAFL) | Branched | Controlled degree of branching (0.02 to 0.17) | oup.comoup.com |

| 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine (BDCT) | 4,4'-oxydianiline (ODA) | Linear | High molecular weight (>10,000) | researchgate.net |

Functional Monomer Design and Synthesis from 4-Amino-6-anilino-1,3,5-triazin-2-ol

The 1,3,5-triazine (B166579) scaffold is an excellent platform for the design of functional monomers due to the differential reactivity of its substituents, which can be sequentially replaced. pnnl.gov Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), various functional groups can be introduced in a controlled manner to create monomers with tailored properties for specific applications. This sequential reactivity allows for the creation of novel polymeric architectures not achievable with standard peptide-based systems. pnnl.gov

For instance, s-triazine-based functional monomers containing thermo-polymerizable propargyl-ether units have been synthesized. researchgate.net These monomers can be thermally cured to form highly crosslinked networks that exhibit exceptional heat resistance, with decomposition temperatures up to 400°C and high char yields at 1000°C. researchgate.net Such properties make them valuable as modifiers to enhance the thermostability of commercial resins like bismaleimides. researchgate.net Furthermore, the triazine core has been utilized to create sequence-defined polymers with stable backbones that are not susceptible to enzymatic hydrolysis, offering an alternative to traditional polypeptides. pnnl.gov The synthesis of polymer-based s-triazine bishydrazino and bishydrazido derivatives has also been reported, which can be used as charring agents in flame-retardant materials. mdpi.com

Development of Coordination Compounds and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the 1,3,5-triazine ring and its amino substituents act as excellent coordination sites for metal ions, making triazine derivatives highly effective ligands for the construction of coordination compounds and metal-organic frameworks (MOFs). bohrium.comresearchgate.net The C3 symmetry and electron-deficient nature of the triazine core facilitate the formation of diverse and stable structures, from discrete metal-organic polyhedra (MOPs) to extended one-, two-, and three-dimensional coordination polymers. bohrium.com

Triazine-based ligands, such as those derived from 2,4,6-tris(3,5-dicarboxyaniline)-1,3,5-triazine (H₆TDPAT), have been used to construct microporous MOFs with lanthanide metals like Europium (Eu). nih.govacs.org These frameworks can exhibit strong luminescence and high thermal and chemical stability. researchgate.net The porous nature and functionalized channels of these MOFs make them suitable for applications in selective sensing, as the framework's fluorescence can be quenched or enhanced by the presence of specific guest molecules, such as nitroaromatics or metal ions. researchgate.net The versatility of the triazine scaffold allows for fine-tuning of the MOF's pore size, shape, and chemical environment, enabling the design of materials for specific applications in gas storage, separation, and catalysis. bohrium.comresearchgate.net

Heterogeneous and Homogeneous Catalysis Utilizing Triazine Scaffolds

The triazine scaffold is integral to the development of both heterogeneous and homogeneous catalysts. Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers with high nitrogen content, exceptional thermal and chemical stability, and a large surface area, making them excellent supports for heterogeneous catalysts. mdpi.comnih.govdoi.orgrsc.org The nitrogen atoms in the triazine units provide strong binding sites for anchoring and stabilizing metal nanoparticles or single-atom catalysts, preventing leaching and aggregation during catalytic reactions. mdpi.comugent.be CTFs have been successfully used as supports for various metal catalysts (e.g., Ir, Cu, Ni) in reactions such as C-H borylation, Henry reactions, and the hydrolysis of ammonia (B1221849) borane. ugent.bedntb.gov.ua

In homogeneous catalysis, triazine-based molecules serve as versatile ligands that can modify the electronic properties and stability of metal complexes. researchgate.netacs.orgsemanticscholar.org Pincer ligands incorporating a triazine core can enhance the thermal and chemical stability of the catalyst, and the π-deficient nature of the triazine ring can be exploited in metal-ligand cooperative (MLC) bond activation processes. acs.org Dendritic and multi-directional ligands based on a 1,3,5-triazine core have been used to create polynuclear copper complexes that catalyze oxidation reactions, such as that of 3,5-di-tert-butylcatechol. uu.nl

Table 2: Catalytic Applications of Triazine-Based Materials

| Catalyst Type | Triazine Component | Catalytic Application | Key Features | Reference(s) |

| Heterogeneous | Covalent Triazine Framework (CTF) | General support for metal nanoparticles | High stability, large surface area, strong metal-support interaction | mdpi.comnih.govdoi.org |

| Heterogeneous | Ir(I)@bipyridine-CTF | C-H borylation of aromatic compounds | Reusable, stable, excellent product yield | ugent.be |

| Homogeneous | Copper(II) complex with dendritic triazine ligand | Oxidation of 3,5-di-tert-butylcatechol | Improved catalyst stability and activity | uu.nl |

| Homogeneous | Triazine-based PN³P pincer ligands | Dehydrogenation of alcohols | Metal-ligand cooperativity, reduced aromaticity | acs.org |

Applications in Sensing and Molecular Recognition Systems (Chemosensors)

Derivatives of 1,3,5-triazine are widely employed in the design of chemosensors due to their unique photophysical properties and their ability to act as versatile platforms for molecular recognition. rsc.org The triazine core can be functionalized with various chromophores and fluorophores to create sensors that exhibit changes in their optical properties (colorimetric or fluorescent) upon binding with specific analytes. rsc.orgresearchgate.net

Triazine-based fluorescent sensors have been developed for the highly selective and sensitive detection of metal ions, such as Hg²⁺ and Cu²⁺. researchgate.netnih.gov For example, a sensor incorporating a sulfur moiety and a cavity suitable for Hg²⁺ binding showed a significant fluorescence enhancement upon detection. nih.gov This same system could then be used for the sequential detection of L-cysteine. nih.gov MOFs constructed from triazine-based ligands also serve as powerful sensing platforms. Their inherent porosity and luminescent properties allow for the detection of nitroaromatic compounds like nitrobenzene, which can quench the framework's fluorescence. researchgate.net Furthermore, molecularly imprinted polymers (MIPs) based on triazine structures have been developed for the detection of triazine pesticides, demonstrating the scaffold's utility in creating artificial receptors for specific target molecules. nih.gov

Contributions to Dye Chemistry and Pigment Development

The 1,3,5-triazine ring is a cornerstone of reactive dye chemistry. Its derivatives, particularly those based on cyanuric chloride, are used to create dyes that form covalent bonds with hydroxyl or amino groups on textile fibers like cotton, silk, and wool. core.ac.ukresearchgate.netuctm.edu This covalent linkage results in excellent wash fastness. The anilino group is a common component in these dyes, often acting as part of the chromophore or as a linking group.

The synthesis of reactive dyes typically involves the sequential substitution of the chlorine atoms on cyanuric chloride. core.ac.uk One chlorine is often replaced by a chromophoric group (an azo dye, for example), while another is replaced by a different amine, such as an aniline (B41778) derivative. The remaining chlorine atom serves as the reactive site for binding to the fiber. By varying the diazo component, the coupling component, and the substituents on the triazine ring, a wide gamut of colors from yellow and orange to red and blue can be achieved. uctm.eduasianpubs.org The presence of the s-triazine reactive group has been shown to improve the exhaustion and fixation values of the dyes on fabrics. core.ac.uk

Agricultural and Agrochemistry Intermediate Roles (excluding efficacy/safety evaluation)

The s-triazine ring is a fundamental structural motif in a major class of herbicides. globalscitechocean.commdpi.com Compounds based on this compound are structurally related to these important agrochemicals and represent key intermediates in their synthesis. The manufacturing process for triazine herbicides typically begins with the inexpensive and highly reactive precursor, cyanuric chloride. mdpi.com

Through controlled, stepwise nucleophilic substitution reactions, the chlorine atoms are replaced with various alkylamino, cycloalkylamino, or alkoxy groups. The specific combination of these substituents determines the target application of the final compound. For example, replacing the chlorines with ethylamino and isopropylamino groups is a key step in the synthesis of widely used herbicides. The this compound structure embodies the core components—a triazine ring with amino substituents—that are essential for building these more complex agrochemical molecules.

Analytical Methodologies for the Detection and Quantification of 4 Amino 6 Anilino 1,3,5 Triazin 2 Ol in Complex Matrices

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are the cornerstone for the separation and quantification of triazine derivatives from intricate sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that offer high resolution and sensitivity for the analysis of 4-Amino-6-anilino-1,3,5-triazin-2-ol and related compounds. thermofisher.comthermofisher.comkoreascience.krresearchgate.netoup.comnih.govmdpi.comd-nb.infonih.gov

Method Development for Separation and Quantification

The development of robust chromatographic methods is paramount for the accurate quantification of this compound. For HPLC analysis, reversed-phase columns, such as C18, are frequently employed, offering excellent separation of moderately polar to nonpolar compounds. researchgate.netoup.comembrapa.brthermofisher.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. researchgate.netoup.comembrapa.br Gradient elution is often preferred to separate a wide range of analytes with varying polarities. researchgate.net Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (MS). thermofisher.comresearchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides high selectivity and sensitivity. thermofisher.comd-nb.info Due to the polar nature and low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior. researchgate.net This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. The selection of the appropriate derivatizing agent is critical for achieving optimal results. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is especially useful for trace-level analysis in complex matrices. d-nb.info

Table 1: Illustrative HPLC and GC-MS Parameters for Triazine Analysis

| Parameter | HPLC-DAD | GC-MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 20 µL | 1 µL (splitless) |

| Oven Temperature Program | Isothermal or Gradient | Temperature programmed (e.g., 60°C to 280°C) |

| Detector | Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Ionization Mode (MS) | N/A | Electron Ionization (EI) |

This table presents typical parameters and may require optimization for the specific analysis of this compound.

Advanced Sample Preparation and Extraction Protocols (e.g., SPE, SPME, DLLME)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and to concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of triazines from aqueous samples. uctm.eduuctm.edunih.govresearchgate.net SPE cartridges packed with a sorbent material, such as C18 or polymeric phases, are used to retain the analyte of interest while allowing interfering substances to pass through. embrapa.bructm.edu The analyte is then eluted with a small volume of an organic solvent. This technique offers high recovery and enrichment factors. uctm.eduuctm.edu

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample, and the analyte partitions into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is a simple, rapid, and sensitive method for the analysis of volatile and semi-volatile organic compounds. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique that offers high enrichment factors and requires minimal solvent consumption. rsc.orgrsc.orgresearchgate.netresearchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. rsc.orgresearchgate.netresearchgate.net The analyte is extracted into the organic phase, which is then collected by centrifugation and analyzed. researchgate.netresearchgate.net

Table 2: Comparison of Sample Preparation Techniques for Triazine Analysis

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High recovery, high enrichment factor, good clean-up. uctm.eduuctm.edu | Can be time-consuming, requires solvent for elution. |

| Solid-Phase Microextraction (SPME) | Analyte partitions into a coated fiber. | Solvent-free, simple, rapid, sensitive. nih.gov | Fiber fragility, potential for matrix effects. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte partitions into fine droplets of an extraction solvent dispersed in the sample. | High enrichment factor, low solvent consumption, rapid. rsc.orgresearchgate.netresearchgate.net | Requires centrifugation, selection of appropriate solvents is crucial. |

Electrochemical Methods for Trace Analysis and Sensing

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of triazine compounds. These techniques are based on the measurement of the electrical response of an analyte at an electrode surface. Square wave voltammetry (SWV) is a particularly sensitive electroanalytical technique that has been employed for the determination of various triazines. mdpi.com The development of chemically modified electrodes can enhance the selectivity and sensitivity of these methods, allowing for the direct analysis of complex samples with minimal pretreatment. mdpi.com

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are based on the measurement of light absorption or emission by the analyte, respectively. For triazine compounds, these methods often involve a chemical reaction to produce a colored or fluorescent product. For instance, some spectrophotometric methods for amino acids, which share a functional group with the target compound, are based on the formation of charge-transfer complexes with specific reagents. The development of new chromogenic or fluorogenic reagents that selectively react with this compound could lead to simple and cost-effective analytical assays.

Validation of Analytical Methods for Accuracy, Sensitivity, and Reproducibility

The validation of any analytical method is crucial to ensure the reliability and quality of the obtained results. nih.gov Method validation involves the evaluation of several key parameters, including accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing certified reference materials or through recovery studies on spiked samples.

Precision describes the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD). nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

A thorough validation process ensures that the developed analytical method is fit for its intended purpose and provides data that is accurate, sensitive, and reproducible. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of the measured value to the true value. | Recovery: 80-120% |

| Precision (Repeatability) | Agreement between results of successive measurements carried out under the same conditions. | RSD < 15% |

| Precision (Reproducibility) | Agreement between results of measurements carried out under changed conditions. | RSD < 20% |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

Environmental Chemistry and Degradation Pathways of 4 Amino 6 Anilino 1,3,5 Triazin 2 Ol

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a key process in the transformation of s-triazine compounds in surface waters and on soil surfaces. This process involves the breakdown of molecules by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter.

For s-triazines, the primary photolytic degradation pathways include hydroxylation, dealkylation, and oxidation of side chains csbsju.edu. In direct photolysis, the hydroxylation of the triazine ring is often the primary degradation step csbsju.edu. However, since 4-amino-6-anilino-1,3,5-triazin-2-ol already possesses a hydroxyl group, its degradation would likely proceed through the alteration of its amino and anilino side chains. Indirect photolysis, on the other hand, predominantly leads to the dealkylation or deamination of the side chains csbsju.edu.

Studies on other triazines have shown that photolysis follows first-order kinetics, with the rate depending on the specific structure of the compound csbsju.edu. The most significant photodegradation processes involve the partial or complete loss of side-chains and the substitution of heteroatom-containing side-chains with a hydroxyl group researchgate.net. In the case of this compound, this could involve the cleavage of the amino or anilino group. These reactions can occur in parallel, leading to a variety of metabolites, with the ultimate breakdown product potentially being cyanuric acid and 2-amino-4,6-dihydroxy-1,3,5-s-triazine as all side-chains are lost researchgate.net. The detection of dimer products during the photolysis of other triazines suggests that these degradation processes have a radical character researchgate.net.

| Process | General Mechanism for s-Triazines | Anticipated Pathway for this compound |

| Direct Photolysis | Hydroxylation of the triazine ring is a primary stage csbsju.edu. | As a hydroxy-triazine, degradation would focus on the side chains. |

| Indirect Photolysis | Dealkylation and deamination are the dominant pathways csbsju.edu. | Cleavage of the amino group (deamination) or anilino group. |

| Side-Chain Alteration | Oxidation and cleavage of alkyl side chains csbsju.edu. | Oxidation or cleavage of the anilino-group. |